N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine
Brand Name: Vulcanchem
CAS No.: 478529-44-1
VCID: VC0196526
InChI: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
SMILES: CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula: 13C8H1515NO6
Molecular Weight: 230.13

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine

CAS No.: 478529-44-1

VCID: VC0196526

Molecular Formula: 13C8H1515NO6

Molecular Weight: 230.13

* For research use only. Not for human or veterinary use.

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine - 478529-44-1

Description

N-[1,2-13C2]acetyl-D-[UL-13C6;15N]glucosamine is a stable isotope-labeled compound, specifically designed for research purposes. It is a derivative of N-Acetyl-D-glucosamine, a monosaccharide derivative of glucose, with carbon-13 and nitrogen-15 isotopes incorporated into its structure. This compound is used in various biochemical and pharmaceutical research applications, particularly in studies involving metabolic pathways and drug development.

Applications in Research

N-[1,2-13C2]acetyl-D-[UL-13C6;15N]glucosamine is primarily used in research settings for tracing metabolic pathways and studying biochemical processes. Stable isotopes like carbon-13 and nitrogen-15 are valuable tools in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the compound's metabolism and interactions within biological systems.

Synthesis and Availability

This compound is synthesized through specialized chemical processes that incorporate stable isotopes into the molecule. It is available from various chemical suppliers for research purposes only, not for medical or consumer use .

Data Tables

CAS No. 478529-44-1
Product Name N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine
Molecular Formula 13C8H1515NO6
Molecular Weight 230.13
IUPAC Name N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O
Synonyms 2-[1,2-13C2;15N]acetamido-2-deoxy-D-[UL-13C6]glucose
Tag 13C-labelled Carbohydrates | 15N-labelled Carbohydrates
PubChem Compound 90472769
Last Modified Apr 15 2024

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